REACTION_CXSMILES
|
[NH:1]1[C@@H:10]2[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[NH:4][CH2:3][CH2:2]1.[H-].[Na+].[F:13][C:14]([F:25])([F:24])[CH2:15]OS(C(F)(F)F)(=O)=O>CN(C=O)C.CO>[F:13][C:14]([F:25])([F:24])[CH2:15][N:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[NH:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.104 g
|
Type
|
reactant
|
Smiles
|
N1CCN[C@@H]2CCCC[C@H]12
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.137 g
|
Type
|
reactant
|
Smiles
|
FC(COS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the mixture
|
Type
|
WAIT
|
Details
|
was continued for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
This was washed with methanol
|
Type
|
WASH
|
Details
|
then eluted
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1CCNC2CCCCC12)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.119 g | |
YIELD: CALCULATEDPERCENTYIELD | 144.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |